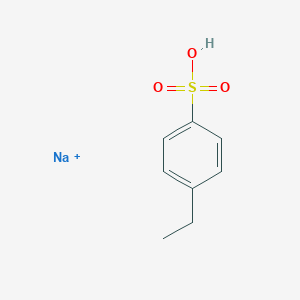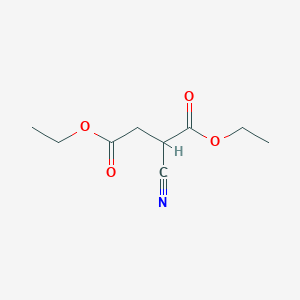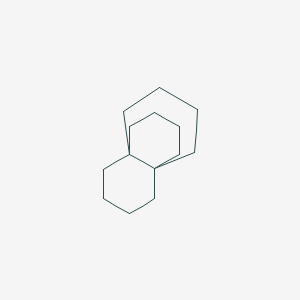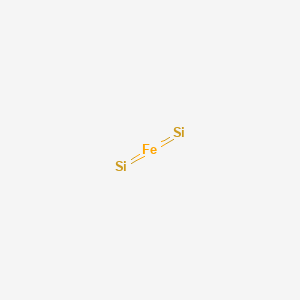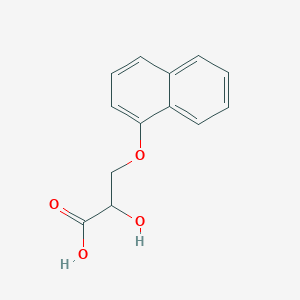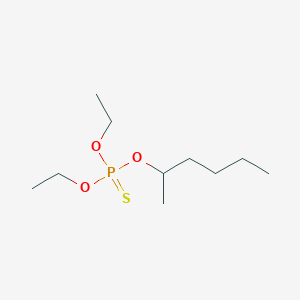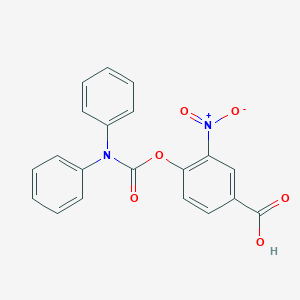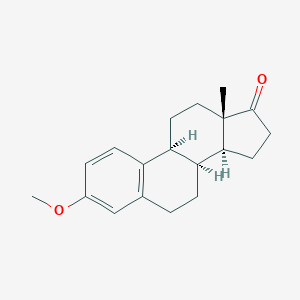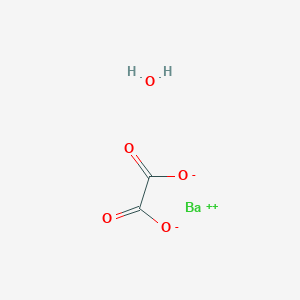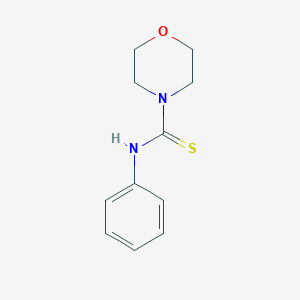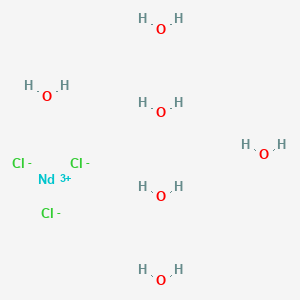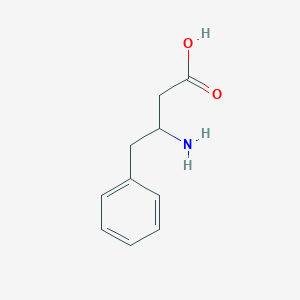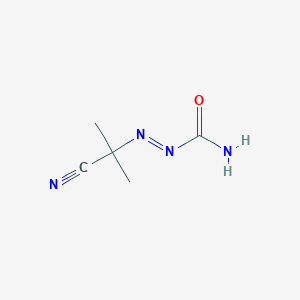![molecular formula C13H14O4 B077936 Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- CAS No. 14770-78-6](/img/structure/B77936.png)
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TST and has a unique structure that makes it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of TST is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TST has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. It has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
TST has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to protect against oxidative stress and neurodegeneration. TST has been investigated for its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TST has several advantages and limitations for lab experiments. One of the main advantages is its unique structure, which allows for the modification of its chemical structure to create analogs with different biological activities. TST is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of TST is its low solubility in water, which can make it difficult to use in certain experiments. TST is also relatively unstable, which can limit its shelf life and require special storage conditions.
Direcciones Futuras
There are several future directions for the research of TST. One potential direction is the development of TST analogs with improved pharmacological properties. Another direction is the investigation of TST as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease. TST could also be investigated for its potential as a building block for the synthesis of new materials with unique properties.
In conclusion, Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound with significant potential for scientific research. Its unique structure and potential applications in various fields make it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TST have been discussed in this paper.
Métodos De Síntesis
The synthesis of TST is a complex process that involves several steps. The most common method for synthesizing TST is through the reaction of benzofuranone with cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of TST with high yield and purity.
Aplicaciones Científicas De Investigación
TST has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, TST has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease.
In drug discovery, TST has been used as a scaffold for designing new compounds with improved pharmacological properties. The unique structure of TST allows for the modification of its chemical structure to create analogs with different biological activities.
In material science, TST has been investigated for its potential as a building block for the synthesis of new materials, including polymers and nanoparticles.
Propiedades
Número CAS |
14770-78-6 |
|---|---|
Nombre del producto |
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
spiro[3,5,6,7-tetrahydro-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione |
InChI |
InChI=1S/C13H14O4/c14-9-3-1-4-10-8(9)7-13(17-10)11(15)5-2-6-12(13)16/h1-7H2 |
Clave InChI |
KDHQCWXHHPAXNB-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
SMILES canónico |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
Sinónimos |
3,5,6,7-Tetrahydrospiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



